molecular formula C12H10N4O2S2 B10870644 N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide

N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide

Cat. No.: B10870644
M. Wt: 306.4 g/mol
InChI Key: PVCNJDYTVRGKJI-UHFFFAOYSA-N
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Description

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes pyridylcarbonyl, hydrazino, carbothioyl, and thiophenecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-pyridylcarbonyl chloride with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with a thiocarbonyl compound to introduce the carbothioyl group. Finally, the thiophenecarboxamide moiety is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The pyridylcarbonyl and hydrazino groups can form hydrogen bonds with biological molecules, while the carbothioyl and thiophenecarboxamide groups can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridylcarbonyl hydrazides and thiophenecarboxamides, such as:

Uniqueness

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(pyridine-3-carbonylamino)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c17-10(8-3-1-5-13-7-8)15-16-12(19)14-11(18)9-4-2-6-20-9/h1-7H,(H,15,17)(H2,14,16,18,19)

InChI Key

PVCNJDYTVRGKJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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